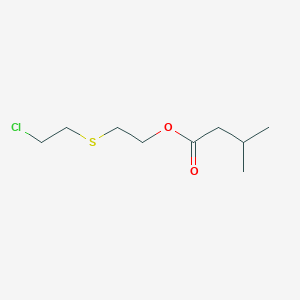![molecular formula C17H12O3S B14371709 2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione CAS No. 90105-14-9](/img/structure/B14371709.png)
2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione is a chemical compound with the molecular formula C17H12O2S This compound is known for its unique structure, which includes an indene-1,3-dione core substituted with a methanesulfinylphenyl group
Vorbereitungsmethoden
The synthesis of 2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione typically involves the condensation of 4-(methanesulfinyl)benzaldehyde with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The compound can participate in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione varies depending on its application. In biological systems, it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of cellular pathways. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as:
Indane-1,3-dione: A versatile building block used in various applications, including biosensing, bioactivity, and photopolymerization.
2-{[4-(Dimethylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione: A compound with similar structural features but different electronic properties, used in the development of nonlinear optical materials.
2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione: A related compound with a sulfonyl group instead of a sulfinyl group, exhibiting different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanesulfinyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90105-14-9 |
|---|---|
Molekularformel |
C17H12O3S |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
2-[(4-methylsulfinylphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C17H12O3S/c1-21(20)12-8-6-11(7-9-12)10-15-16(18)13-4-2-3-5-14(13)17(15)19/h2-10H,1H3 |
InChI-Schlüssel |
PFSADXRICDOTAC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile](/img/structure/B14371626.png)
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)
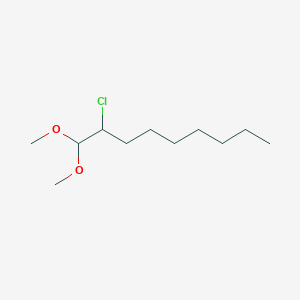
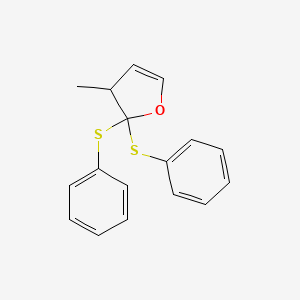

![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)
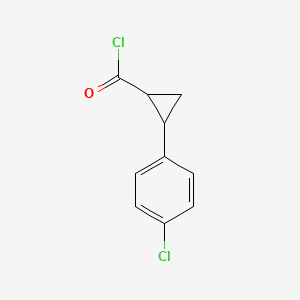
![5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14371661.png)
![4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol](/img/structure/B14371679.png)
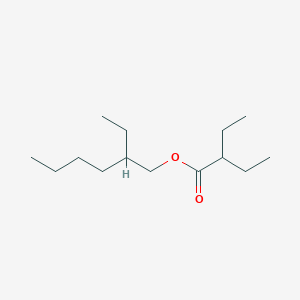
![Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI)](/img/structure/B14371686.png)

